N-Isopropyl-1-methyl-4-nitro-1H-pyrazol-3-amine
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Overview
Description
N-Isopropyl-1-methyl-4-nitro-1H-pyrazol-3-amine is a heterocyclic compound characterized by a five-membered ring structure containing two nitrogen atoms. This compound is part of the pyrazole family, which is known for its diverse biological activities and applications in various fields, including medicinal chemistry and agriculture .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Isopropyl-1-methyl-4-nitro-1H-pyrazol-3-amine typically involves the nitration of a pyrazole precursor followed by alkylation. One common method includes the nitration of 1-methylpyrazole to form 1-methyl-4-nitropyrazole, which is then subjected to alkylation with isopropylamine under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration and alkylation processes, utilizing continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of these processes .
Chemical Reactions Analysis
Types of Reactions
N-Isopropyl-1-methyl-4-nitro-1H-pyrazol-3-amine undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted pyrazoles and reduced derivatives, which can have different biological and chemical properties .
Scientific Research Applications
N-Isopropyl-1-methyl-4-nitro-1H-pyrazol-3-amine has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential use in developing new pharmaceuticals with anti-inflammatory and anticancer activities.
Industry: Utilized in the synthesis of agrochemicals and other industrially relevant compounds.
Mechanism of Action
The mechanism of action of N-Isopropyl-1-methyl-4-nitro-1H-pyrazol-3-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules, leading to various biological effects. The compound’s structure allows it to bind to specific sites on enzymes, inhibiting their activity and leading to therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
1-Methyl-3-nitro-1H-pyrazole: Similar structure but lacks the isopropyl group.
4-Nitro-1H-pyrazole: Lacks both the methyl and isopropyl groups.
1-Isopropyl-3-nitro-1H-pyrazole: Similar but with different alkylation patterns.
Uniqueness
N-Isopropyl-1-methyl-4-nitro-1H-pyrazol-3-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both the isopropyl and methyl groups enhances its lipophilicity and potential interactions with biological targets, making it a valuable compound for research and industrial applications .
Properties
IUPAC Name |
1-methyl-4-nitro-N-propan-2-ylpyrazol-3-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N4O2/c1-5(2)8-7-6(11(12)13)4-10(3)9-7/h4-5H,1-3H3,(H,8,9) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BEYZTUTXZHCMPU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC1=NN(C=C1[N+](=O)[O-])C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12N4O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.20 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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